
Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline core structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Hantzsch reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s quinoline core and ketone group are primary targets for oxidation. Key findings include:
Reagents & Conditions
-
Potassium permanganate (KMnO₄) in acidic media: Oxidizes the quinoline ring to form N-oxide derivatives .
-
Chromium trioxide (CrO₃) : Selectively oxidizes the ketone group to a carboxylate under anhydrous conditions.
Products
Reaction Type | Reagents | Major Product(s) | Yield (%) |
---|---|---|---|
Quinoline N-oxidation | KMnO₄/H₂SO₄ | Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate N-oxide | 70–85 |
Ketone oxidation | CrO₃/CH₂Cl₂ | Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid | 60–75 |
Reduction Reactions
The ketone moiety and aromatic rings undergo reduction under specific conditions:
Reagents & Conditions
-
Sodium borohydride (NaBH₄) : Reduces the ketone to a secondary alcohol without affecting the ester group.
-
Lithium aluminum hydride (LiAlH₄) : Fully reduces the ketone to a methylene group and may cleave ester functionalities.
Products
Reaction Type | Reagents | Major Product(s) | Notes |
---|---|---|---|
Ketone → Alcohol | NaBH₄/EtOH | Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-hydroxy-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Stereoselectivity observed |
Full reduction | LiAlH₄/THF | Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Ester group partially reduced |
Substitution Reactions
The ethoxy, methoxy, and ester groups are modifiable via nucleophilic or electrophilic pathways:
Aromatic Substitution
-
Demethylation : Hydrogen bromide (HBr) in acetic acid removes methoxy groups, forming phenolic derivatives .
-
Halogenation : Bromine (Br₂) in CCl₄ introduces bromine at the para position of the methoxyphenyl ring.
Ester Hydrolysis
-
Acidic hydrolysis (HCl/H₂O): Converts the butyl ester to a carboxylic acid.
-
Basic hydrolysis (NaOH/EtOH): Yields the sodium carboxylate salt.
Catalytic Functionalization
The compound serves as a substrate in multicomponent reactions (MCRs):
Example
Under ionic liquid ([HPy][HSO₄])-catalyzed conditions, it participates in one-pot syntheses of polyhydroquinoline libraries via Hantzsch-type reactions with aldehydes, dimedone, and ammonium acetate. Yields exceed 90% with short reaction times (20–40 min) .
Stability and Side Reactions
-
Thermal decomposition : Prolonged heating (>150°C) leads to decarboxylation and quinoline ring aromatization.
-
Photoreactivity : UV exposure induces ester group cleavage, forming free carboxylic acids.
Comparative Reactivity
The table below contrasts reactivity trends with structurally similar hexahydroquinolines:
Mechanistic Insights
-
N-Oxidation : Proceeds via a radical intermediate stabilized by the quinoline ring’s electron-deficient nature.
-
Ester hydrolysis : Follows a nucleophilic acyl substitution mechanism, with rate dependence on steric hindrance from the butyl group.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 413.507 g/mol
- CAS Number : 5477-26-9
These properties are crucial for understanding its reactivity and potential applications in different fields.
Antiviral Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit antiviral properties. For instance, studies have shown that certain quinoline derivatives can inhibit the replication of the Hepatitis B virus (HBV). The molecular docking simulations suggest that butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo derivatives may act as potent inhibitors of HBV replication due to their structural similarities to known antiviral agents .
Anticancer Properties
Several studies have highlighted the anticancer potential of quinoline derivatives. The compound's ability to interact with various biological targets makes it a candidate for further investigation in cancer therapeutics. Research has shown that modifications in the quinoline structure can enhance cytotoxicity against cancer cell lines .
Calcium Modulatory Activity
Hexahydroquinoline derivatives have been studied for their calcium modulatory effects. In one study, various derivatives were synthesized and evaluated for their ability to induce relaxation in smooth muscle tissues through calcium channel antagonism. This suggests potential applications in treating cardiovascular diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against a range of bacterial strains, making it a candidate for the development of new antibiotics.
Building Block in Organic Synthesis
Due to its unique structure, butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo can serve as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as alkylation and condensation reactions. This application is particularly relevant in the development of new pharmaceuticals .
Case Studies
Study | Findings | Implications |
---|---|---|
Antiviral Activity Study | Demonstrated high inhibition of HBV replication at low concentrations | Potential for developing new antiviral therapies |
Anticancer Research | Identified cytotoxic effects on several cancer cell lines | Basis for new cancer treatment options |
Calcium Modulation Study | Showed concentration-dependent relaxation effects in smooth muscle | Possible use in cardiovascular disease treatment |
Mechanism of Action
The mechanism of action of Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Quinoline derivatives: Known for their antimicrobial and anticancer properties.
Dihydroquinoline derivatives: Studied for their potential therapeutic applications.
Uniqueness
Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the butyl ester group and the ethoxy and methoxy substituents on the aromatic ring can enhance its solubility and interaction with biological targets, making it a promising candidate for further research and development.
Biological Activity
Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 5477-26-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 413.51 g/mol. Its structure includes a hexahydroquinoline core which is known for various pharmacological activities.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 413.51 g/mol |
CAS Number | 5477-26-9 |
LogP | 4.73 |
PSA (Polar Surface Area) | 73.86 Ų |
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance, a study demonstrated that certain tetrahydroquinolone derivatives exhibited significant anti-proliferative effects against various cancer cell lines by inhibiting specific cellular pathways such as NF-kB and HDAC . The compound's structural features play a crucial role in its interaction with biological targets.
Antimicrobial Activity
Research has shown that quinoline derivatives can possess antimicrobial properties. A study on polyhydroquinoline derivatives indicated that some compounds demonstrated effective growth inhibition against bacteria such as Escherichia coli and Bacillus subtilis. The mechanisms involved may include disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of quinoline derivatives. The presence of specific substituents on the quinoline ring can enhance or diminish activity. For example, the introduction of methoxy and ethoxy groups has been associated with increased potency against certain cancer cell lines and improved pharmacokinetic properties .
Case Studies
- Anticancer Activity : A study evaluated a series of tetrahydroquinolone derivatives for their anti-cancer effects. The results showed that modifications in the side chains significantly affected their potency against various cancer types, suggesting that butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo could be a promising candidate for further development .
- Antimicrobial Efficacy : In an evaluation of various quinoline derivatives, butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo was tested against several bacterial strains. The results indicated moderate antibacterial activity, which could be attributed to its structural properties that facilitate interaction with microbial targets .
Properties
IUPAC Name |
butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-5-7-13-30-24(27)21-15(3)25-17-9-8-10-18(26)23(17)22(21)16-11-12-19(29-6-2)20(14-16)28-4/h11-12,14,22,25H,5-10,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPHDYMYUJTPMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC)OC)C(=O)CCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347454 | |
Record name | Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5477-26-9 | |
Record name | Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.